molecular formula C7H12O2S2 B2804403 Ethyl 3,3-bis(methylsulfanyl)prop-2-enoate CAS No. 19606-92-9

Ethyl 3,3-bis(methylsulfanyl)prop-2-enoate

Cat. No.: B2804403
CAS No.: 19606-92-9
M. Wt: 192.29
InChI Key: JJORKHOIYUBGBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3,3-bis(methylsulfanyl)prop-2-enoate is a chemical compound with the molecular formula C7H12O2S2 . It is used for research purposes .


Molecular Structure Analysis

The molecular weight of this compound is 192.3 . The IUPAC name for this compound is ethyl 3,3-bis(methylsulfanyl)acrylate . The InChI code is 1S/C7H12O2S2/c1-4-9-6(8)5-7(10-2)11-3/h5H,4H2,1-3H3 .


Physical and Chemical Properties Analysis

This compound is a powder . It has a melting point of 52-54 degrees Celsius . The compound should be stored at room temperature .

Scientific Research Applications

Crystal Packing and Interactions

Ethyl 3,3-bis(methylsulfanyl)prop-2-enoate is studied for its unique crystal packing interactions. For example, Zhang et al. (2011) explored the crystal packing of related compounds, highlighting nonhydrogen bonding interactions like N⋯π and O⋯π, which are significant in understanding molecular assembly and structure (Zhang, Wu, & Zhang, 2011).

Biosynthesis in Kiwifruit

In the context of food science, Günther et al. (2010) investigated the biosynthesis of related methylsulfanylalkanoate esters in Actinidia chinensis kiwifruit. Their research highlighted the role of these compounds in fruit flavor, particularly how their levels change during storage (Günther, Matich, Marsh, & Nicolau, 2010).

Chemical Synthesis

The compound is also relevant in chemical synthesis. Rodríguez et al. (1992) described the reaction of ethyl bis(methylthio)methyleneaminoacetate with trifluoroacetone, leading to unexpected products, which showcases the complexity and potential of chemical reactions involving similar compounds (Rodríguez et al., 1992).

Materials Science

In materials science, Newell et al. (2018) investigated ionic liquids, including compounds with similar structural features, for their potential in supercapacitor applications. This study highlights the role of such compounds in developing advanced materials for energy storage (Newell et al., 2018).

Photophysical Properties

Tyagi et al. (2007) explored the photophysical characterization of a dye in silicon-containing organic copolymers, where related compounds were used. This research is crucial for developing new materials with specific optical properties (Tyagi et al., 2007).

Chemical Structure Analysis

Johnson et al. (2006) focused on the synthesis and structural analysis of a related compound, providing insights into its molecular configuration and interactions, crucial for understanding its chemical behavior (Johnson et al., 2006).

Safety and Hazards

For safety information, it’s always best to refer to the Material Safety Data Sheet (MSDS) of the compound .

Properties

IUPAC Name

ethyl 3,3-bis(methylsulfanyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2S2/c1-4-9-6(8)5-7(10-2)11-3/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJORKHOIYUBGBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(SC)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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